Icomethasone 21-propionate-d5

CAS No.:

Cat. No.: VC16685252

Molecular Formula: C25H33ClO6

Molecular Weight: 470.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H33ClO6 |

|---|---|

| Molecular Weight | 470.0 g/mol |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

| Standard InChI | InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |

| Standard InChI Key | OPNPEZLXXKGRTA-HBOHDMCUSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |

| Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

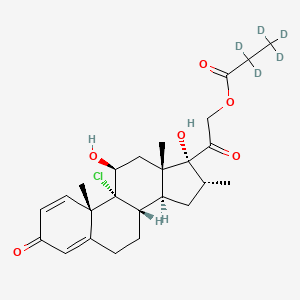

Beclomethasone 21-Propionate-d5 features a steroidal backbone with modifications at the 21-position, where a propionate ester group is substituted with deuterium atoms. The IUPAC name reflects its complex structure:

This configuration includes a chlorinated cyclohexane ring, ketone groups at positions 3 and 20, and hydroxyl groups at positions 11 and 17 . The deuterium atoms are strategically placed on the propionate moiety to minimize isotopic effects on biological activity while maximizing analytical detectability .

Physicochemical Characteristics

The compound’s properties are summarized below:

The absence of a CAS number reflects its status as a research-grade compound rather than a commercially marketed drug . Its stability in organic solvents makes it suitable for formulation studies, though aqueous solubility is limited.

Synthesis and Manufacturing

Derivation from Beclomethasone Dipropionate

Beclomethasone 21-Propionate-d5 is synthesized from beclomethasone dipropionate, a prodrug hydrolyzed in vivo to its active form, beclomethasone 17-monopropionate . The synthesis involves isotopic exchange reactions, where hydrogen atoms at the 21-position propionate group are replaced with deuterium using deuterated reagents such as deuterium oxide (DO) or deuterated propionic acid. Key steps include:

-

Protection of Reactive Groups: Hydroxyl and ketone functionalities are temporarily protected to prevent undesired side reactions.

-

Deuterium Incorporation: The propionate side chain is treated with deuterated agents under controlled pH and temperature.

-

Deprotection and Purification: Protective groups are removed, and the product is purified via chromatography to ≥95% isotopic purity .

Quality Control Considerations

Pharmacological Profile and Mechanism of Action

Glucocorticoid Receptor Interaction

Like non-deuterated corticosteroids, Beclomethasone 21-Propionate-d5 exerts anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors (GRs). This interaction initiates a cascade of events:

-

Receptor Activation: The ligand-receptor complex translocates to the nucleus.

-

Gene Modulation: It binds glucocorticoid response elements (GREs), upregulating anti-inflammatory proteins (e.g., lipocortin-1) and inhibiting pro-inflammatory transcription factors (e.g., NF-κB) .

-

Post-Translational Effects: Rapid non-genomic actions include modulation of kinase pathways and ion channels.

Pharmacokinetic Advantages of Deuterium Labeling

Analytical and Research Applications

Role in Method Development and Validation

Beclomethasone 21-Propionate-d5 is indispensable in:

-

Quantitative Analysis: Serving as an internal standard in LC-MS/MS assays to correct for matrix effects and ionization variability .

-

Impurity Profiling: Identifying and quantifying degradation products in beclomethasone formulations .

-

Cross-Validation: Ensuring consistency between pharmacopeial methods (e.g., USP <905> and EP 2.2.46) .

Comparative Table of Related Reference Standards

The following table highlights structurally related compounds used in conjunction with Beclomethasone 21-Propionate-d5 :

| Compound Name | Catalogue No. | CAS No. | Use Case |

|---|---|---|---|

| Fluticasone Propionate D5 | VLDL-00081 | 1093258-28-6 | Inhalation therapy analytics |

| Betamethasone Dipropionate D5 | VLDL-00188 | Not assigned | Dermatological formulation QC |

| Beclomethasone Dipropionate D10 | VLDL-00321 | Not assigned | High-resolution metabolic mapping |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume